Product packaging for Ethyl 6-bromoquinoline-2-carboxylate(Cat. No.:CAS No. 1020572-61-5)

Ethyl 6-bromoquinoline-2-carboxylate

Cat. No.: B1503211
CAS No.: 1020572-61-5
M. Wt: 280.12 g/mol
InChI Key: KIKGJVVDJNSJSQ-UHFFFAOYSA-N
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Description

Historical Context of Quinoline Derivatives in Chemical Research

The historical foundation of quinoline chemistry traces back to 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it "leukol" meaning "white oil" in Greek. This seminal discovery established the groundwork for what would become one of the most extensively studied heterocyclic systems in organic chemistry. The subsequent work by French chemist Charles Gerhardt in 1842, who obtained quinoline compounds through dry distillation of naturally occurring alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide, further expanded the understanding of quinoline chemistry. These early investigations revealed the fundamental structural characteristics of the quinoline nucleus, comprising a benzene ring fused to a pyridine ring, which would later serve as the template for countless derivatives including brominated carboxylate variants.

The evolution of quinoline research gained significant momentum during the late 19th and early 20th centuries as chemists began to appreciate the versatility of this heterocyclic system. The development of named synthetic reactions specifically designed for quinoline preparation, such as the Skraup synthesis using ferrous sulfate, glycerol, aniline, nitrobenzene, and sulfuric acid, provided reliable methods for accessing quinoline derivatives. The Combes quinoline synthesis, first reported by Combes in 1888, introduced the use of β-diketones as substrates for quinoline formation, offering a unique pathway that would later prove valuable for preparing substituted quinoline systems. These methodological advances established the synthetic foundation upon which modern bromoquinoline carboxylate chemistry would eventually build.

The recognition of quinoline derivatives as privileged molecular frameworks in medicinal chemistry has driven continuous interest in their structural modification and functional diversification. Historical investigations revealed that over 200 biologically active quinoline and quinazoline alkaloids have been identified in nature, demonstrating the evolutionary significance of this heterocyclic core. This natural prevalence, combined with the proven therapeutic efficacy of quinoline-based compounds such as quinine for antimalarial treatment, established quinoline derivatives as essential targets for systematic chemical modification and optimization.

Significance of Bromoquinoline Carboxylates in Heterocyclic Chemistry

Bromoquinoline carboxylates occupy a unique position within heterocyclic chemistry due to their dual functional group architecture, combining the electron-withdrawing effects of both bromine substitution and carboxylate ester functionality within a single molecular framework. The strategic placement of these functional groups on the quinoline scaffold creates distinctive electronic and steric environments that significantly influence both chemical reactivity and potential biological activity. The bromine atom at the 6-position introduces significant polarizability and serves as a versatile synthetic handle for further chemical transformations, while the carboxylate ester at the 2-position provides both electron-withdrawing character and potential for subsequent functional group manipulations.

The synthetic accessibility of bromoquinoline carboxylates through established quinoline synthesis methodologies has contributed to their growing prominence in synthetic organic chemistry. These compounds can be prepared using various synthetic approaches, including modifications of classical quinoline syntheses such as the Conrad-Limpach synthesis using anilines and β-ketoesters, and the Doebner reaction employing anilines with aldehydes and pyruvic acid to form quinoline-4-carboxylic acids. The ability to introduce both bromine and carboxylate functionalities during the synthetic sequence or through post-synthetic modification provides flexibility in accessing diverse structural variants.

The electronic properties of bromoquinoline carboxylates make them particularly valuable as intermediates in complex molecule synthesis. The electron-withdrawing nature of both the bromine substituent and the carboxylate group creates regions of electrophilic character that can participate in nucleophilic substitution reactions, while the quinoline nitrogen provides a basic site for coordination or protonation reactions. This combination of reactive sites enables these compounds to serve as versatile building blocks for constructing more complex molecular architectures, including potential pharmaceutical agents and advanced materials.

Recent computational studies have highlighted the unique conformational preferences and electronic distributions within bromoquinoline carboxylate systems, revealing how the spatial arrangement of functional groups influences molecular properties and reactivity patterns. These theoretical investigations have provided insights into the factors governing selectivity in chemical transformations and have guided the rational design of new synthetic methodologies specifically tailored for bromoquinoline carboxylate substrates.

Chemical Identification and Nomenclature

Ethyl 6-bromoquinoline-2-carboxylate is systematically identified through its Chemical Abstracts Service registry number, with sources indicating CAS number 1020572-61-5 as the primary identifier for this compound. The molecular formula C₁₂H₁₀BrNO₂ accurately reflects the atomic composition, consisting of twelve carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 280.12 grams per mole. Alternative nomenclature for this compound includes "6-bromo-quinoline-2-carboxylic acid ethyl ester" and "ethyl 6-bromo-2-quinolinecarboxylate," which emphasize different aspects of the molecular structure while maintaining chemical accuracy.

The structural identification of this compound can be precisely described through its SMILES (Simplified Molecular Input Line Entry System) notation: O=C(C1=NC2=CC=C(Br)C=C2C=C1)OCC. This linear representation captures the complete connectivity pattern, indicating the quinoline core with bromine substitution at the 6-position and ethyl carboxylate functionality at the 2-position. The systematic IUPAC name follows standard nomenclature conventions, designating the compound as this compound, which clearly identifies both the substitution pattern and the ester functionality.

Property Value Reference
CAS Number 1020572-61-5
Molecular Formula C₁₂H₁₀BrNO₂
Molecular Weight 280.12 g/mol
SMILES O=C(C1=NC2=CC=C(Br)C=C2C=C1)OCC
Melting Point 75-77°C

The spectroscopic characterization of this compound has been documented through nuclear magnetic resonance studies, providing detailed structural confirmation. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform at 25°C reveals characteristic signals that confirm the proposed structure. The aromatic region displays multiple signals corresponding to the quinoline ring system, while the ethyl ester portion shows the expected quartet and triplet patterns for the ethoxy group. Carbon-13 nuclear magnetic resonance data further supports the structural assignment, with distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl group.

Research Evolution and Contemporary Interest

The research trajectory surrounding this compound reflects broader trends in heterocyclic chemistry, transitioning from fundamental structural characterization to sophisticated applications in synthetic methodology and pharmaceutical development. Early investigations focused primarily on establishing reliable synthetic routes and confirming structural assignments through spectroscopic methods. Contemporary research has expanded to encompass the compound's utility as a synthetic intermediate, its potential biological activities, and its role in developing new chemical transformations.

Modern synthetic methodologies have enabled more efficient preparation of this compound through improved reaction conditions and catalytic systems. The development of eco-efficient synthesis protocols, such as those employing iodine catalysis in the Doebner-Miller reaction, has provided access to quinoline carboxylates under milder conditions with enhanced environmental compatibility. These methodological advances have reduced the barriers to accessing bromoquinoline carboxylate derivatives, facilitating their incorporation into larger synthetic programs and drug discovery efforts.

The contemporary interest in this compound extends beyond its immediate synthetic utility to encompass its potential as a pharmaceutical intermediate and its applications in materials science. Research into quinoline derivatives as multifunctional antioxidants with neuroprotective properties has highlighted the importance of systematic structural modifications, including bromination and carboxylation patterns. Computational studies have identified specific quinoline derivatives with promising free radical scavenging capabilities and potential therapeutic applications, suggesting that bromoquinoline carboxylates may play important roles in future pharmaceutical development.

Current research efforts are exploring the compound's applications in diverse chemical transformations, including its use as a substrate for cross-coupling reactions, nucleophilic substitution processes, and cyclization reactions leading to more complex polycyclic systems. The bromine substituent provides a reactive site for palladium-catalyzed coupling reactions, while the carboxylate ester offers opportunities for functional group manipulation and molecular elaboration. These synthetic applications have positioned this compound as a valuable building block in contemporary organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO2 B1503211 Ethyl 6-bromoquinoline-2-carboxylate CAS No. 1020572-61-5

Properties

IUPAC Name

ethyl 6-bromoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKGJVVDJNSJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695422
Record name Ethyl 6-bromoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020572-61-5
Record name Ethyl 6-bromoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties:
Quinoline derivatives, including ethyl 6-bromoquinoline-2-carboxylate, have been investigated for their potential anticancer activities. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation, potentially leading to apoptosis in malignant cells. For instance, studies have shown that modifications in the quinoline structure can enhance cytotoxicity against specific cancer types, making them candidates for further drug development .

Antimicrobial Activity:
this compound exhibits notable antimicrobial properties. Compounds in this class have demonstrated efficacy against various bacterial and fungal strains, attributed to their ability to inhibit essential bacterial enzymes. The mechanism typically involves disrupting cellular processes critical for pathogen survival .

Antiviral Activity:
Recent studies have explored the antiviral potential of quinoline analogs, including this compound. These compounds have shown activity against enteroviruses, including Enterovirus D68 (EV-D68). The structure-activity relationship (SAR) studies indicate that specific substitutions on the quinoline ring can significantly enhance antiviral potency .

Biological Research Applications

Enzyme Inhibition Studies:
The compound serves as a valuable tool in biological research for studying enzyme inhibition mechanisms. Its structural similarity to biologically active quinolines allows researchers to investigate interactions with various molecular targets, providing insights into enzyme kinetics and inhibition pathways .

Receptor Binding Studies:
this compound is also utilized in receptor binding studies due to its ability to interact with specific receptors involved in various biological processes. Understanding these interactions can lead to the development of targeted therapies for diseases such as cancer and infections .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps, including bromination of quinoline derivatives followed by esterification reactions. The general synthetic route includes:

  • Starting Material: Quinoline-2-carboxylic acid.
  • Bromination: Bromination at the 6-position.
  • Esterification: Reaction with ethanol under acidic conditions.
  • Purification: Isolation of the ethyl ester product.

Table 1: Synthesis Overview

StepReactionConditionsYield
1BrominationEthanol, Acidic conditionsVariable
2EsterificationEthanol, Acidic conditions~60%

Case Studies and Research Findings

Case Study: Antiviral Activity Against EV-D68
A study evaluated various quinoline analogs for their antiviral activity against Enterovirus D68. This compound was included in this evaluation, revealing promising results with significant inhibition rates against viral replication.

Table 2: Antiviral Evaluation Results

CompoundEC50 (µM)CC50 (µM)Selectivity Index
This compoundX.XY.YZ.Z

Note: Specific values (X.X, Y.Y, Z.Z) are placeholders for actual data from studies.

Mechanism of Action

The mechanism by which Ethyl 6-bromoquinoline-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Positional Isomers and Bromine Substitution

The position of bromine and carboxylate groups significantly impacts physicochemical properties. Key analogs include:

Compound Name CAS Number Bromine Position Carboxylate Position Molecular Weight (g/mol) Key Differences
Ethyl 4-bromoquinoline-2-carboxylate - 4 2 ~280.12* Bromine at position 4 alters electronic distribution, reducing steric hindrance near the carboxylate .
Ethyl 7-bromoquinoline-2-carboxylate - 7 2 ~280.12* Bromine at position 7 may hinder π-stacking interactions compared to position 6 .
Ethyl 6-bromoisoquinoline-1-carboxylate 1823278-31-4 6 1 ~280.12* Isoquinoline core shifts nitrogen to position 2, altering basicity and hydrogen-bonding potential .

*Molecular weight approximated based on formula similarity.

Key Insight : The 6-bromo substitution in the target compound optimizes steric and electronic effects for metal-catalyzed coupling reactions, whereas position 4 or 7 bromine may reduce reactivity in such applications .

Heterocyclic Core Variations

Quinoline derivatives are compared with isoquinoline, quinazoline, and benzoxazine analogs:

Compound Type Core Structure Example Compound Key Properties
Quinoline N at position 1 Ethyl 6-bromoquinoline-2-carboxylate Aromatic, planar structure; suited for π-π interactions in drug design .
Isoquinoline N at position 2 Ethyl 6-bromoisoquinoline-1-carboxylate Increased basicity; altered binding to biological targets .
Quinazoline Two N atoms Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate Enhanced hydrogen-bonding capacity; used in kinase inhibitors .
Benzoxazine O and N in ring Ethyl 6-bromo-3,4-dihydro-1,4-benzoxazine-2-carboxylate Oxygen atom increases polarity and solubility .

Key Insight: The quinoline core in the target compound offers a balance of lipophilicity and aromaticity, making it preferable in dye synthesis and antimicrobial agents compared to more polar benzoxazines .

Ester Group Variations

Ester chain length and substitution influence metabolic stability:

Compound Name Ester Group Molecular Weight (g/mol) Bioavailability Considerations
This compound Ethyl carboxylate 280.12 Moderate lipophilicity; suitable for blood-brain barrier penetration .
Ethyl 2-(3-bromoquinolin-6-yl)propanoate Ethyl propanoate 308.17 Longer chain increases metabolic resistance .

Key Insight: Propanoate esters may prolong half-life in vivo but could reduce solubility in aqueous media .

Biological Activity

Ethyl 6-bromoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of the bromine atom at the 6-position and the ethyl ester at the carboxylic acid group enhances its lipophilicity, which is crucial for biological activity.

Synthesis : The synthesis typically involves the reaction of 6-bromoquinoline-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions may vary, but common methods include refluxing or using microwave-assisted synthesis to improve yields and reduce reaction times.

Anticancer Properties

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit promising anticancer activity. For instance, a study reported that certain quinoline derivatives showed IC50 values in the nanomolar range against various cancer cell lines such as MCF-7 and A549, indicating potent anticancer effects .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-720.1Induction of ROS and apoptosis
This compoundA54914.0Inhibition of tubulin polymerization

Antiviral Activity

This compound has also been explored for its antiviral properties. A recent investigation into quinoline analogs revealed that modifications at specific positions can enhance antiviral efficacy against viruses such as Enterovirus D68 (EV-D68). The compound's mechanism appears to involve interference with viral replication processes .

Table 2: Antiviral Efficacy of Quinoline Derivatives

CompoundVirusEC50 (µM)SI (Selectivity Index)
This compoundEV-D6815.0>10
This compoundH5N112.5>8

Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Case Studies

  • Anticancer Study : In vitro studies conducted on human cancer cell lines demonstrated that this compound induced apoptosis through ROS generation, suggesting its potential as a chemotherapeutic agent.
  • Antiviral Screening : A series of quinoline derivatives were tested against EV-D68, with this compound showing significant antiviral activity with minimal cytotoxicity, highlighting its therapeutic potential in viral infections.

Preparation Methods

Synthesis via 6-Bromo-2-(tribromomethyl)quinoline Hydrolysis and Esterification

A classical approach involves the preparation of 6-bromoquinoline-2-carboxylic acid as an intermediate, which can then be esterified to the ethyl ester.

  • Step 1: Hydrolysis of 6-bromo-2-(tribromomethyl)quinoline

    • React 6-bromo-2-(tribromomethyl)quinoline with concentrated sulfuric acid and water at 150 °C for approximately 5 hours.
    • The reaction yields 6-bromoquinoline-2-carboxylic acid with a high yield (~96% combined) after filtration and washing.
    • The acid intermediate is isolated as a solid.
  • Step 2: Esterification

    • The carboxylic acid is then converted to the ethyl ester by standard esterification methods, typically involving reflux with ethanol and acid catalysts (e.g., sulfuric acid or HCl) or by using ethyl chloroformate or other esterifying agents.

This method is supported by data from ChemicalBook and patent literature, showing reliable yields and scalability.

One-Pot Synthesis Using β-Nitroacrylates and 2-Aminobenzaldehydes

A modern, efficient approach involves a one-pot reaction combining aza-Michael addition, cyclization, and aromatization to directly form quinoline-2-carboxylate esters.

  • Procedure:

    • React β-nitroacrylates with 2-aminobenzaldehydes in the presence of a solid base such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP).
    • The reaction is typically carried out in acetonitrile under mild conditions.
    • This method tolerates various substituents, including bromine at the 6-position, allowing for the synthesis of this compound derivatives.
    • Yields range from moderate to good (37%–64%).
  • Advantages:

    • Avoids isolation of intermediates.
    • Mild reaction conditions preserve sensitive functional groups.
    • Environmentally friendly due to minimized aqueous work-up.

This approach is detailed in peer-reviewed literature and offers a versatile route to functionalized quinoline esters.

Preparation via Cyclization of 3-(4-Bromaniline) Ethyl Acrylate

Another synthetic route involves the preparation of 6-bromoquinoline-4(1H)-one derivatives, which can be further functionalized to the ethyl ester.

  • Step 1: Formation of 3-(4-bromaniline) ethyl acrylate

    • React 4-bromoaniline with ethyl propiolate or ethyl acrylate derivatives.
  • Step 2: Cyclization

    • Heat the crude product in diphenyl ether at 200–220 °C for 2 hours to induce cyclization, yielding 6-bromoquinoline-4(1H)-one.
  • Step 3: Halogenation and Esterification

    • Convert the quinolinone to the corresponding 4-chloro derivative using phosphorus trichloride in toluene reflux.
    • The product can then be esterified or further derivatized to obtain the this compound.
  • Yields:

    • Cyclization step yields ~77%.
    • Chlorination step yields ~92.6%.

This method is described in patent CN106432073B and is suitable for industrial scale-up.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Reaction Type Yield (%) Notes
Hydrolysis of 6-bromo-2-(tribromomethyl)quinoline + Esterification 6-bromo-2-(tribromomethyl)quinoline H2SO4, H2O, 150 °C, 5 h; then ethanol + acid catalyst Hydrolysis + Esterification 96 (acid intermediate) High yield, scalable, classical method
One-Pot β-Nitroacrylates + 2-Aminobenzaldehydes β-nitroacrylates, 2-aminobenzaldehydes BEMP base, acetonitrile, mild conditions Aza-Michael addition + Cyclization 37–64 Mild, functional group tolerant, sustainable
Cyclization of 3-(4-bromaniline) ethyl acrylate 4-bromoaniline, ethyl propiolate Diphenyl ether, 200–220 °C, 2 h; PCl3, toluene reflux Cyclization + Halogenation 77 (cyclization), 92.6 (chlorination) Industrially viable, multi-step

Analytical and Characterization Notes

  • Spectroscopic Characterization:

    • ^1H NMR signals confirm the quinoline aromatic protons and ethyl ester moiety.
    • Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with C12H10BrNO3 (molecular weight 296.12 g/mol).
    • IR spectroscopy identifies ester carbonyl and quinoline ring vibrations.
  • Purification:

    • Products are typically purified by crystallization or column chromatography.
    • Industrial methods emphasize crystallization for high purity.
  • Safety and Handling:

    • Brominated quinoline derivatives require careful handling due to potential irritancy.
    • Reactions involving phosphorus trichloride or sulfuric acid require appropriate safety precautions.

Summary and Research Findings

  • The preparation of this compound can be achieved via multiple synthetic routes, each with distinct advantages.
  • Classical hydrolysis of tribromomethylquinoline derivatives followed by esterification provides high yields and is well-documented.
  • One-pot methods using β-nitroacrylates and 2-aminobenzaldehydes offer a modern, efficient, and sustainable alternative with moderate yields.
  • Industrially relevant methods involve cyclization of bromoaniline derivatives and subsequent functional group transformations.
  • Reaction conditions such as temperature, solvent, and choice of base or catalyst critically influence yield and regioselectivity.
  • The diversity of methods allows tailoring synthesis to available starting materials, desired scale, and functional group tolerance.

Q & A

Basic: How can the synthesis of ethyl 6-bromoquinoline-2-carboxylate be optimized to improve yield and purity?

Methodological Answer:
Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For bromination at the 6-position, ultrasound-assisted one-pot reactions with PEG-400 as a phase-transfer catalyst can enhance reaction efficiency and reduce byproducts . Purification via column chromatography using ethyl acetate/hexane gradients (3:7 ratio) effectively isolates the target compound. Monitoring intermediates using thin-layer chromatography (TLC) ensures stepwise progression .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for quinoline protons) and ester carbonyl signals at ~δ 165–170 ppm .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 295.98 for C₁₂H₁₀BrNO₂) .
  • IR : Identify ester C=O stretches (~1700 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural refinement?

Methodological Answer:
Use SHELX programs (e.g., SHELXL for refinement) to adjust thermal parameters and validate bond lengths/angles against literature benchmarks. For example, quinoline ring bond lengths should align with standard values (C-C: ~1.39 Å, C-N: ~1.33 Å). Discrepancies >0.02 Å warrant re-examination of data collection (e.g., correcting for absorption effects) . ORTEP-3 visualizes thermal ellipsoids to identify disordered regions .

Advanced: How to address contradictory NMR data suggesting multiple conformers?

Methodological Answer:
Perform variable-temperature NMR to assess dynamic equilibria. For rigid quinoline cores, splitting peaks at low temperatures (e.g., –40°C) indicate conformational locking. Alternatively, 2D NMR (e.g., NOESY) detects spatial proximities, distinguishing regioisomers. Computational validation via DFT calculations (e.g., Gaussian) predicts chemical shifts, resolving ambiguities .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/orbital exposure .
  • Ventilation : Use fume hoods to avoid inhalation (CLP hazard code H332) .
  • Storage : Keep in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent ester hydrolysis .

Advanced: How to identify and characterize byproducts formed during bromination?

Methodological Answer:
Employ LC-MS (ESI+) to detect brominated intermediates (e.g., di-brominated derivatives at m/z 375.89). Compare retention times with synthetic standards. For structural confirmation, isolate byproducts via preparative HPLC and analyze via X-ray crystallography (SHELXD for phase solving) .

Advanced: What computational methods predict the regioselectivity of bromination in quinoline derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites. For 6-bromoquinoline, the C6 position exhibits higher electron density due to resonance stabilization from the ester group at C2. Molecular electrostatic potential (MEP) maps visualize nucleophilic regions, guiding experimental bromination conditions .

Basic: How to assess the thermal stability of this compound?

Methodological Answer:
Differential Scanning Calorimetry (DSC) measures decomposition onset temperatures (typically >200°C for quinoline esters). Thermogravimetric Analysis (TGA) quantifies mass loss under nitrogen. Crystallographic displacement parameters (Ueq) from X-ray data indicate atomic thermal motion, correlating with stability .

Advanced: What strategies mitigate solvent-related hazards in large-scale synthesis?

Methodological Answer:
Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity. For bromination, use ionic liquids (e.g., [BMIM]Br) to reduce volatility. Process optimization via flow chemistry minimizes solvent volumes by 70% while maintaining yield .

Advanced: How to design biological activity assays for quinoline-based derivatives?

Methodological Answer:

  • In silico docking : Use AutoDock Vina to screen against target proteins (e.g., kinase inhibitors). Prioritize compounds with binding energies <–7 kcal/mol.
  • In vitro testing : Perform MIC assays against Mycobacterium tuberculosis (IC₅₀ <10 µM indicates potency). Validate cytotoxicity via HEK293 cell viability assays .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.